molecular formula C20H23ClN4O2 B11193031 6-{3-[(5-chloro-2-hydroxybenzyl)amino]pyrrolidin-1-yl}-N-cyclopropylpyridine-3-carboxamide

6-{3-[(5-chloro-2-hydroxybenzyl)amino]pyrrolidin-1-yl}-N-cyclopropylpyridine-3-carboxamide

Cat. No.: B11193031
M. Wt: 386.9 g/mol
InChI Key: HMKOGLNZHQXQCJ-UHFFFAOYSA-N
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Description

6-{3-[(5-chloro-2-hydroxybenzyl)amino]pyrrolidin-1-yl}-N-cyclopropylpyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridine ring, a pyrrolidine ring, and a benzylamine moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{3-[(5-chloro-2-hydroxybenzyl)amino]pyrrolidin-1-yl}-N-cyclopropylpyridine-3-carboxamide typically involves multiple steps, including the formation of the pyridine and pyrrolidine rings, followed by the introduction of the benzylamine moiety. Common reagents used in these reactions include cyclopropylamine, 5-chloro-2-hydroxybenzaldehyde, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

6-{3-[(5-chloro-2-hydroxybenzyl)amino]pyrrolidin-1-yl}-N-cyclopropylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

6-{3-[(5-chloro-2-hydroxybenzyl)amino]pyrrolidin-1-yl}-N-cyclopropylpyridine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-{3-[(5-chloro-2-hydroxybenzyl)amino]pyrrolidin-1-yl}-N-cyclopropylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-{3-[(5-chloro-2-hydroxybenzyl)amino]pyrrolidin-1-yl}-N-cyclopropylpyridine-3-carboxamide can be compared with other compounds featuring similar structural motifs, such as:
    • Pyridine derivatives
    • Pyrrolidine derivatives
    • Benzylamine derivatives

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H23ClN4O2

Molecular Weight

386.9 g/mol

IUPAC Name

6-[3-[(5-chloro-2-hydroxyphenyl)methylamino]pyrrolidin-1-yl]-N-cyclopropylpyridine-3-carboxamide

InChI

InChI=1S/C20H23ClN4O2/c21-15-2-5-18(26)14(9-15)11-22-17-7-8-25(12-17)19-6-1-13(10-23-19)20(27)24-16-3-4-16/h1-2,5-6,9-10,16-17,22,26H,3-4,7-8,11-12H2,(H,24,27)

InChI Key

HMKOGLNZHQXQCJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=CN=C(C=C2)N3CCC(C3)NCC4=C(C=CC(=C4)Cl)O

Origin of Product

United States

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